2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride
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Overview
Description
2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This specific compound is characterized by its unique chemical structure, which includes a benzodiazepine core fused with additional functional groups that enhance its pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow chemistry. This method allows for the efficient and scalable synthesis of benzodiazepines by combining multiple reaction steps into a single continuous process . This approach not only improves the yield but also reduces the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups to the benzodiazepine core, altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties .
Scientific Research Applications
2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies related to its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, including its anxiolytic and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects . Additionally, it modulates various signaling pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative properties.
Uniqueness
2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties.
Properties
CAS No. |
1162-96-5 |
---|---|
Molecular Formula |
C19H24ClN3O |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-(3,11-dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-14-9-10-17-18(13-14)22(12-11-20(2)3)19(23)15-7-5-6-8-16(15)21(17)4;/h5-10,13H,11-12H2,1-4H3;1H |
InChI Key |
ZPSFYMHWJALEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3C(=O)N2CC[NH+](C)C)C.[Cl-] |
Origin of Product |
United States |
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